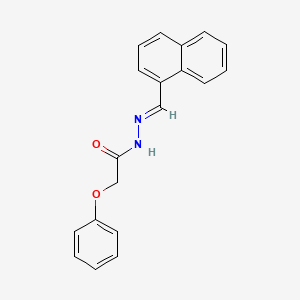

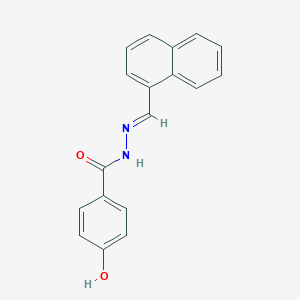

N'-(1-naphthylmethylene)-2-phenoxyacetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Schiff bases like N'-(1-naphthylmethylene)-2-phenoxyacetohydrazide typically involves a condensation reaction. A related compound, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, was synthesized through the reaction of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde, showcasing the general approach for synthesizing such compounds (Yathirajan et al., 2007). These procedures typically result in compounds with nearly planar structures and specific crystal packing stabilized by hydrogen bonds.

Molecular Structure Analysis

The molecular structure of Schiff bases is characterized by planarity and the presence of intramolecular and intermolecular hydrogen bonding. For instance, the crystal structure of N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide reveals a planar molecule with the C=N double bond in a trans configuration, with crystal packing stabilized by N-H...O hydrogen bonds forming chains along the crystal axis (Yathirajan et al., 2007).

Applications De Recherche Scientifique

Functional Naphthalene Diimides

Naphthalene diimides (NDIs) are used in supramolecular chemistry, sensors, host-guest complexes for molecular switching devices, ion-channels, gelators for sensing aromatic systems, and catalysis. They also play a role in DNA intercalations for medicinal applications, artificial photosynthesis, and solar cell technology (Kobaisi et al., 2016).

Anticancer Properties

Certain derivatives of N'-(1-naphthylmethylene)-2-phenoxyacetohydrazide have been synthesized and evaluated for their anticancer properties. For example, compounds synthesized using o-phenylenediamine and naphtene-1-acetic acid showed potential activity against breast cancer cell lines (Salahuddin et al., 2014).

Material Science and Supramolecular Chemistry

NDIs are significant in the fields of conducting thin films and molecular sensors, with applications in structure-function relationships in supramolecular ensembles and molecular wires (Bhosale et al., 2008).

Organic Electronic Devices

Naphthalene diimide (NDI) copolymers are used in organic electronic devices, particularly as n-type materials. They exhibit high electron mobilities and improved polymer crystallinity and macromolecular order (Durban et al., 2010).

Applications in Molecular Chemistry

Derivatives of N'-(1-naphthylmethylene)-2-phenoxyacetohydrazide have been studied for their hydrogen bonding effects and potential in creating structurally distinct molecules with applications in molecular chemistry and materials science (Cao & Lu, 2009).

Molecular Assemblies and Mechanoluminescent Properties

Proton Transfer Studies

N-(2-Hydroxy-1-naphthylmethylene)aniline-type compounds, similar in structure to N'-(1-naphthylmethylene)-2-phenoxyacetohydrazide, have been prepared and studied for their structural properties, showing significant proton transfer due to π-electron delocalization effects (Inabe et al., 1994).

Mécanisme D'action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a pharmaceutical, the mechanism would relate to how the compound interacts with biological systems. Without specific information on the intended use or biological activity, it’s difficult to predict the mechanism of action .

Orientations Futures

Propriétés

IUPAC Name |

N-[(E)-naphthalen-1-ylmethylideneamino]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c22-19(14-23-17-10-2-1-3-11-17)21-20-13-16-9-6-8-15-7-4-5-12-18(15)16/h1-13H,14H2,(H,21,22)/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVNWRADYAJNCE-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(1-naphthylmethylene)-2-phenoxyacetohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-(3-{[4-(4-pyridinyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5589062.png)

![4-amino-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5589073.png)

![4-ethyl-1-mercapto-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5589086.png)